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Compound of Interest

Compound Name: 4(3H)-Quinazolinone, 3-acetonyl-

Cat. No.: B1294378 Get Quote

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged

structure" due to its prevalence in compounds with a wide array of biological activities.[1][2][3]

Derivatives of 4(3H)-quinazolinone have demonstrated potential as anticancer, anti-

inflammatory, antibacterial, anticonvulsant, and antiviral agents.[4][5][6][7] This guide provides

a comparative assessment of the drug-likeness of a specific derivative, 3-acetonyl-4(3H)-

quinazolinone, benchmarked against other quinazolinone analogs. The analysis is based on in-

silico predictions of physicochemical properties and ADMET (Absorption, Distribution,

Metabolism, Excretion, and Toxicity) profiles, drawing upon established computational

methodologies.

In-Silico Drug-Likeness Assessment Workflow
The following diagram outlines a typical workflow for the computational evaluation of a

compound's drug-likeness, a critical step in early-phase drug discovery.
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Caption: Workflow for in-silico drug-likeness assessment.

Physicochemical Properties and Lipinski's Rule of
Five
Lipinski's "Rule of Five" is a foundational guideline for evaluating the drug-likeness of a

chemical compound and its potential for oral bioavailability. The rule establishes thresholds for

key physicochemical properties. In the following table, we compare the calculated properties of

3-acetonyl-4(3H)-quinazolinone with two other quinazolinone derivatives that have been

explored in research.
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Property

3-Acetonyl-
4(3H)-
quinazolinone
(Predicted)

2-Phenyl-
4(3H)-
quinazolinone
(Reference)

Gefitinib
(Marketed
Drug)

Lipinski's Rule
of Five
Guideline

Molecular Weight

(MW)
202.21 g/mol 222.24 g/mol 446.9 g/mol ≤ 500

LogP (Octanol-

Water Partition

Coefficient)

1.35 2.81 4.2 ≤ 5

Hydrogen Bond

Donors (HBD)
0 1 2 ≤ 5

Hydrogen Bond

Acceptors (HBA)
3 2 6 ≤ 10

Rule of Five

Violations
0 0 0 < 2

As indicated in the table, 3-acetonyl-4(3H)-quinazolinone is predicted to fully comply with

Lipinski's Rule of Five, suggesting a favorable profile for oral absorption. Its lower molecular

weight and moderate lipophilicity (LogP) are within the desired ranges for drug candidates.

ADMET Profile Comparison
The ADMET profile of a compound is crucial for its success as a drug, as it determines its fate

in the body. Below is a comparative summary of predicted ADMET properties. It is important to

note that these are in-silico predictions and require experimental validation.
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ADMET
Parameter

3-Acetonyl-
4(3H)-
quinazolinone
(Predicted)

2-Phenyl-
4(3H)-
quinazolinone
(Reference)

Gefitinib
(Marketed
Drug)

Desirable
Profile

Human Intestinal

Absorption
High High High High

Blood-Brain

Barrier (BBB)

Permeation

Yes Yes No Varies with target

CYP450 2D6

Inhibition
No Yes Yes No

Hepatotoxicity Low Risk Low Risk High Risk No

Ames

Mutagenicity
Low Risk Low Risk Low Risk No

The predicted ADMET profile for 3-acetonyl-4(3H)-quinazolinone suggests good absorption and

a lower risk of inhibiting key metabolic enzymes like CYP2D6 compared to other derivatives. Its

predicted ability to cross the blood-brain barrier could make it a candidate for targeting the

central nervous system.[8]

Potential Signaling Pathway Modulation
Quinazolinone derivatives are well-known inhibitors of various protein kinases, which are key

components of cellular signaling pathways often dysregulated in diseases like cancer.[5][9] For

instance, the marketed drug Gefitinib targets the Epidermal Growth Factor Receptor (EGFR)

tyrosine kinase. The diagram below illustrates a simplified EGFR signaling pathway that could

be a potential target for quinazolinone-based inhibitors.
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Caption: Simplified EGFR signaling pathway and potential inhibition.
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Experimental Protocols
The data presented in this guide for the reference compounds are based on standard

computational and experimental protocols described in the literature.

In-Silico Drug-Likeness Prediction
Methodology: Physicochemical properties such as molecular weight, LogP, and the number

of hydrogen bond donors and acceptors are calculated from the 2D structure of the

molecule. Software platforms like SwissADME, Molinspiration, or similar tools are commonly

used for these calculations.[10][11]

ADMET Prediction: In-silico models based on large datasets of known compounds are used

to predict properties like intestinal absorption, BBB permeability, cytochrome P450 inhibition,

and potential toxicities. These models often employ machine learning algorithms to correlate

chemical structures with biological outcomes.[12][13]

In-Vitro Experimental Assays (for reference compounds)
Solubility Assay: The solubility of a compound is typically determined by adding the

compound to a buffered aqueous solution, allowing it to equilibrate, and then measuring the

concentration of the dissolved compound using techniques like HPLC-UV.

Permeability Assay: The Caco-2 cell permeability assay is a common method to assess the

potential for human intestinal absorption. It measures the rate at which a compound

transverses a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[10]

Metabolic Stability Assay: Compounds are incubated with liver microsomes or hepatocytes,

and the rate of disappearance of the parent compound is measured over time by LC-MS/MS

to determine its metabolic stability.

Cytotoxicity Assay: The effect of the compound on cell viability is often assessed using an

MTT assay on various cell lines (e.g., HepG2 for liver toxicity).[14]

Conclusion
Based on in-silico predictions, 3-acetonyl-4(3H)-quinazolinone exhibits promising drug-like

properties, fully adhering to Lipinski's Rule of Five and showing a potentially favorable ADMET
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profile. Its lower molecular weight and moderate lipophilicity, combined with a low predicted risk

of key metabolic enzyme inhibition and toxicity, position it as an interesting candidate for further

investigation. Compared to other quinazolinone derivatives, it presents a balanced profile that

may offer advantages in terms of safety and pharmacokinetics. However, it is imperative that

these computational predictions are validated through rigorous experimental studies to confirm

its therapeutic potential. The versatile 4(3H)-quinazolinone scaffold continues to be a valuable

starting point for the design of novel therapeutic agents.[3][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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